(Arg)9 TFA salt is classified as a synthetic peptide. It is typically synthesized through solid-phase peptide synthesis techniques, which allow for the stepwise addition of amino acids to form the desired peptide chain. The classification falls under biologically active peptides, which are known for their roles in various biological processes and potential therapeutic applications.
The synthesis of (Arg)9 TFA salt primarily involves solid-phase peptide synthesis (SPPS). This method allows for the efficient assembly of peptides by sequentially coupling protected amino acids to a solid support.
The final product, (Arg)9 TFA salt, is purified typically by reverse-phase high-performance liquid chromatography (RP-HPLC), where it is isolated as a TFA salt through lyophilization . This purification process ensures that any residual reagents or impurities are removed.
The molecular structure of (Arg)9 TFA salt consists of a linear chain of nine arginine residues. Each arginine residue contributes a positively charged guanidinium group, which plays a significant role in its biological activity.
(Arg)9 TFA salt can participate in various chemical reactions due to its functional groups:
These reactions are typically conducted under controlled pH and temperature conditions to ensure stability and yield .
The mechanism of action for (Arg)9 TFA salt primarily revolves around its interaction with biological membranes and proteins:
Studies have shown that peptides rich in arginine can enhance cellular uptake due to their ability to interact with negatively charged cell membranes .
Relevant analyses often include spectroscopic methods such as nuclear magnetic resonance (NMR) and mass spectrometry (MS) to confirm structure and purity .
(Arg)9 TFA salt has several applications in scientific research:
Glutamate excitotoxicity – triggered by excessive activation of NMDA and AMPA receptors – initiates cascades leading to neuronal death. (Arg)9 TFA salt demonstrates potent inhibition of this pathway:
Table 1: Neuroprotective Efficacy of (Arg)9 TFA Salt in Glutamate Excitotoxicity Models
Experimental Model | IC₅₀ (μM) | Key Mechanism | Biological Outcome |
---|---|---|---|
Glutamic acid exposure | 0.78 | NMDA receptor antagonism | 80-90% neuronal survival |
Post-glutamate treatment (0 min) | 0.78 | Immediate calcium chelation | Rapid neuroprotection |
Post-glutamate treatment (15 min) | Reduced efficacy | Delayed pathway interruption | Partial neuroprotection (~40-50%) |
Dysregulated calcium influx is a pivotal event in excitotoxic and ischemic neuronal death. (Arg)9 modulates this process through:
(Arg)9’s cellular entry and neuroprotective actions rely heavily on heparan sulfate proteoglycan (HSPG)-mediated endocytosis:
The peptide’s neuroprotective actions are fundamentally governed by its physicochemical properties:
(Arg)9 exhibits differential neuroprotection across injury models, revealing mechanistic nuances:
Table 2: Comparative Neuroprotection of (Arg)9 TFA Salt Across Neuronal Injury Models
Injury Model | IC₅₀ (μM) | Primary Mechanism | Efficacy vs. Other CARPs |
---|---|---|---|
Glutamic acid exposure | 0.78 | NMDA receptor blockade | Superior to TAT (IC₅₀=13.9 μM) |
Kainic acid exposure | 0.81 | Partial AMPA/kainate receptor modulation | Superior to penetratin (IC₅₀=2.0 μM) |
In vitro ischemia (OGD) | 6.0 | Mitochondrial protection | Comparable to TAT (IC₅₀=7.1 μM) |
CAS No.:
CAS No.: 31373-65-6
CAS No.: 52371-37-6
CAS No.: 106717-30-0
CAS No.: